1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-1-one moiety .
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the attachment of a propan-1-one group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of hydrogen atoms on the phenyl ring with trifluoromethylthio groups using reagents such as trifluoromethylthiolating agents.
Industrial production methods: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects . The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(4-(Dimethylamino)phenyl)propan-1-one: This compound has a dimethylamino group instead of trifluoromethylthio groups.
1-(2-(Trifluoromethylthio)phenyl)propan-1-one: This compound has only one trifluoromethylthio group attached to the phenyl ring.
The uniqueness of this compound lies in its dual trifluoromethylthio groups, which impart distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
LVSJADJGZOSFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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